3-(5-(4-Chlorophenyl)-2-furyl)-N-isopropylpropanamide
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Overview
Description
3-(5-(4-Chlorophenyl)-2-furyl)-N-isopropylpropanamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a furan ring, and an isopropylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Chlorophenyl)-2-furyl)-N-isopropylpropanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated benzene derivative.
Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the furan derivative and isopropylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Chlorophenyl)-2-furyl)-N-isopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
3-(5-(4-Chlorophenyl)-2-furyl)-N-isopropylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-(4-Chlorophenyl)-2-furyl)-N-isopropylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-oxadiazole derivatives: Known for their antimicrobial and anticancer activities.
5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides: Exhibits antiviral properties.
Uniqueness
3-(5-(4-Chlorophenyl)-2-furyl)-N-isopropylpropanamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities not commonly found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
853312-35-3 |
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Molecular Formula |
C16H18ClNO2 |
Molecular Weight |
291.77 g/mol |
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C16H18ClNO2/c1-11(2)18-16(19)10-8-14-7-9-15(20-14)12-3-5-13(17)6-4-12/h3-7,9,11H,8,10H2,1-2H3,(H,18,19) |
InChI Key |
QYIQPMSISSMOLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CCC1=CC=C(O1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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